

# In Vitro and In Vivo Stability of LAS17: A Technical Guide

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## Compound of Interest

Compound Name: LAS17  
Cat. No.: B10831071

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## Executive Summary

**LAS17** is a potent and selective tyrosine-directed irreversible inhibitor of Glutathione S-Transferase Pi (GSTP1), an enzyme implicated in cancer pathogenesis and chemotherapeutic resistance. This technical guide provides a comprehensive overview of the currently available data on the in vitro and in vivo properties of **LAS17**. While detailed pharmacokinetic and stability data are not yet publicly available, this document synthesizes the existing information on its mechanism of action, in vitro efficacy, and in vivo anti-tumor activity. Methodologies for key experiments are detailed to facilitate further research and development.

## Introduction to LAS17

**LAS17** is a novel small molecule inhibitor characterized by a dichlorotriazine electrophile, which covalently modifies and irreversibly inhibits GSTP1.[1] Its high selectivity for GSTP1 within the complex cellular proteome makes it a valuable tool for studying the therapeutic potential of targeting this enzyme in various cancers.[1] **LAS17** contains a terminal alkyne group, enabling its use as a chemical probe for "click chemistry" applications to track its binding and target engagement.[2]

Mechanism of Action: **LAS17** covalently modifies the functional tyrosine residue Y108 on GSTP1, leading to irreversible inhibition of its enzymatic activity.[1] This mode of inhibition is distinct from other inhibitors that target cysteine residues.

## In Vitro Profile of LAS17

### Enzymatic Inhibition

**LAS17** demonstrates potent, concentration-dependent, and time-dependent inhibition of GSTP1 activity in vitro.[1]

Parameter	Value	Description
IC <sub>50</sub>	0.5 μM	The half-maximal inhibitory concentration required to inhibit GSTP1 enzymatic activity.
kinact/KI	31,200 M <sup>-1</sup> s <sup>-1</sup>	The second-order rate constant of inactivation, indicating the efficiency of irreversible inhibition.

### Cellular Activity

In cellular assays, **LAS17** has been shown to recapitulate the effects of genetic inactivation of GSTP1 in triple-negative breast cancer (TNBC) cell lines. Treatment with **LAS17** (10 μM) for 48 hours impairs serum-free cell survival. Furthermore, it leads to metabolic changes, including increased levels of phosphorylated AMPK and acetyl-CoA carboxylase (ACC).

### In Vitro Stability

Quantitative data on the in vitro stability of **LAS17** in matrices such as plasma, liver microsomes, or hepatocytes are not currently available in the public domain. Information regarding its chemical stability in a stock solution indicates it is stable for 6 months at -80°C and for 1 month at -20°C.

## In Vivo Profile of LAS17

## Anti-Tumor Efficacy

The in vivo efficacy of **LAS17** has been evaluated in a xenograft mouse model using 231MFP triple-negative breast cancer cells.

Animal Model	Dosing Regimen	Treatment Initiation	Outcome
Immune-deficient mice with 231MFP tumor xenografts	20 mg/kg, intraperitoneal (ip), once daily	2 days post-cell injection	Significantly impaired tumor growth.
Immune-deficient mice with established 231MFP tumors	20 mg/kg, intraperitoneal (ip), once daily	16 days post-tumor implantation	Slowed tumor growth.

Notably, these studies reported no observable toxicity or changes in the body weight of the mice.

## In Vivo Stability and Pharmacokinetics

Detailed in vivo stability and pharmacokinetic parameters for **LAS17**, such as half-life, clearance, volume of distribution, and bioavailability, have not been publicly disclosed.

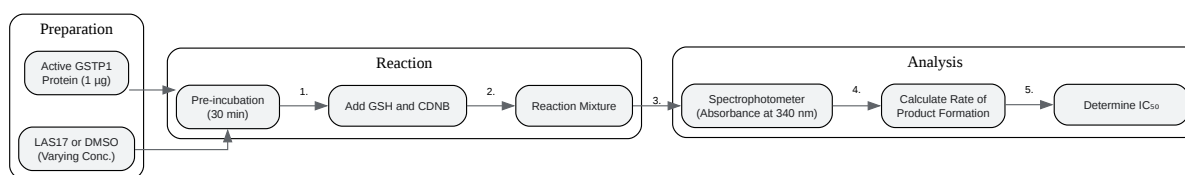
## Experimental Protocols

### In Vitro GSTP1 Activity Assay

This protocol is based on the spectrophotometric monitoring of the conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB).

- Reagents: Active GSTP1 protein, reduced glutathione (GSH), 1-chloro-2,4-dinitrobenzene (CDNB), **LAS17** in DMSO, and assay buffer.
- Procedure:
  1. Pre-incubate 1 µg of active GSTP1 protein with varying concentrations of **LAS17** (e.g., 0.001 to 100 µM) or DMSO vehicle for 30 minutes.
  2. Initiate the reaction by adding 200 mM of reduced glutathione and CDNB.

3. Monitor the rate of formation of the glutathione-DNB conjugate product by measuring the increase in absorbance at 340 nm.
4. The rate of increase in absorbance is proportional to GSTP1 activity.
5. Calculate the IC<sub>50</sub> value from the concentration-response curve.



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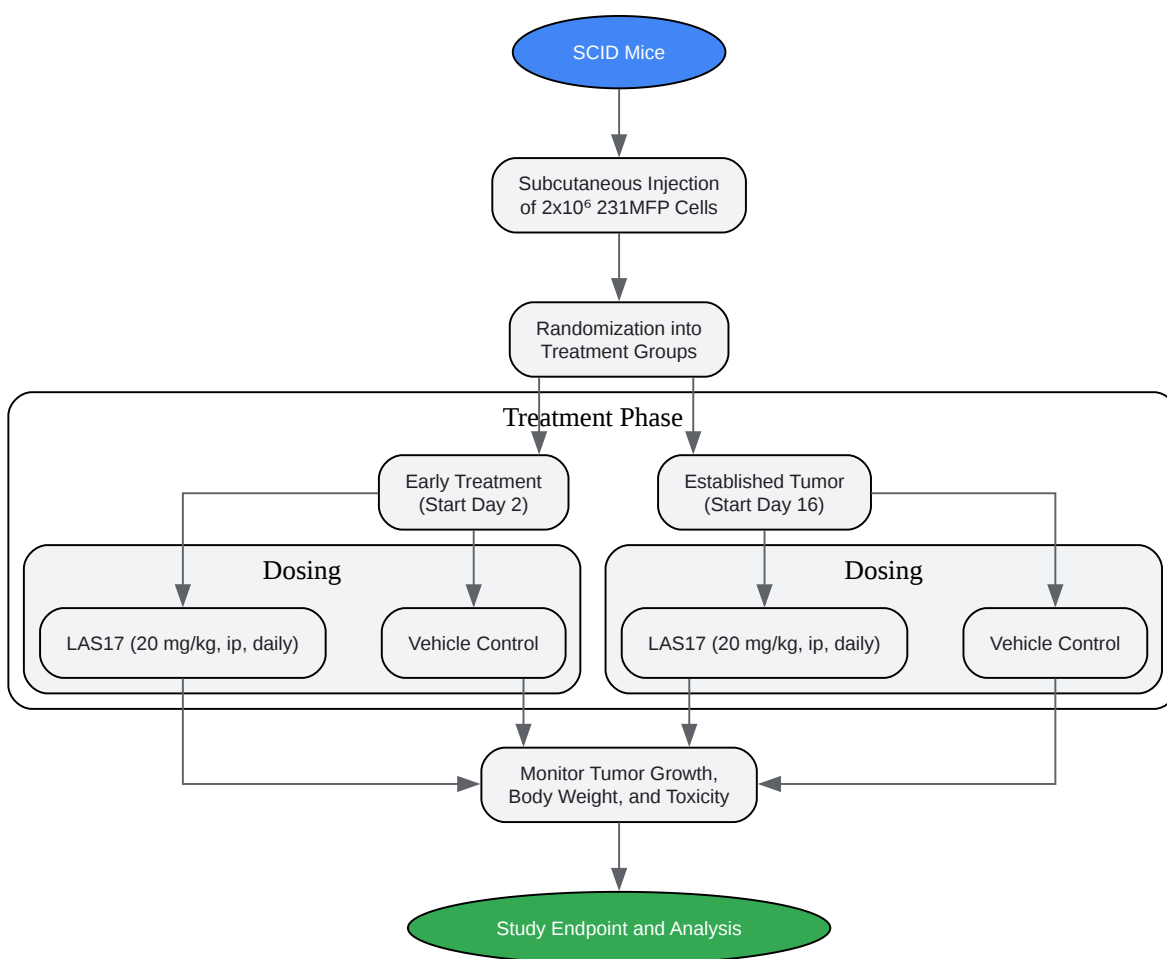
**Caption:** Workflow for the in vitro GSTP1 activity assay.

## In Vivo Xenograft Efficacy Study

This protocol describes the evaluation of **LAS17**'s anti-tumor effects in an immune-deficient mouse model.

- Animal Model: Severe combined immunodeficient (SCID) mice.
- Cell Line:  $2 \times 10^6$  231MFP triple-negative breast cancer cells.
- Procedure:
  1. Subcutaneously inject the 231MFP cells into the mice.
  2. For early treatment evaluation, begin dosing 2 days after cell injection.
  3. For established tumor evaluation, begin dosing 16 days after tumor implantation.

4. Administer **LAS17** at 20 mg/kg via intraperitoneal (ip) injection once daily. A vehicle control group (e.g., 18:1:1 PBS:ethanol:PEG40) should be included.
5. Monitor tumor growth regularly.
6. Monitor animal body weight and general health for signs of toxicity.

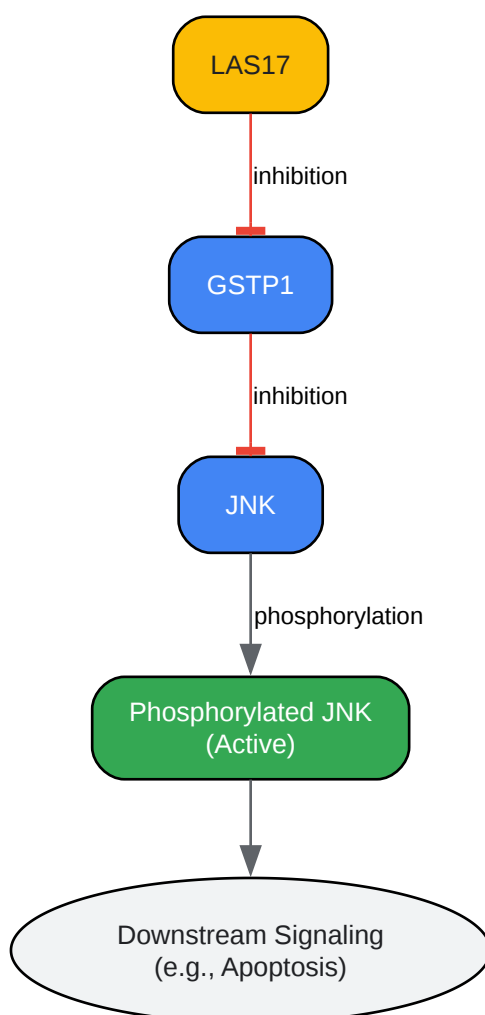


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**Caption:** Workflow for the in vivo xenograft efficacy study.

## Signaling Pathways Associated with GSTP1 Inhibition

GSTP1 plays a role in cellular signaling, particularly in stress-response pathways. Its inhibition by **LAS17** can modulate these pathways. For instance, GSTP1 is known to regulate the c-Jun N-terminal kinase (JNK) signaling pathway through protein-protein interactions. Inhibition of GSTP1 can lead to the activation of JNK signaling.



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## References

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